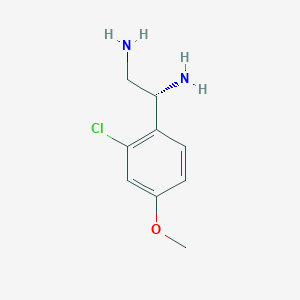

(1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine

Description

(1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine is a chiral amine derivative characterized by a substituted phenyl ring (2-chloro-4-methoxy) attached to an ethane-1,2-diamine backbone. The compound’s stereochemistry at the C1 position (R-configuration) and the presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring influence its physicochemical and biological properties.

Properties

Molecular Formula |

C9H13ClN2O |

|---|---|

Molecular Weight |

200.66 g/mol |

IUPAC Name |

(1R)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13ClN2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |

InChI Key |

RJWVZCSZSHXQQG-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@H](CN)N)Cl |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CN)N)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approaches

The synthesis of (1R)-1-(2-chloro-4-methoxyphenyl)ethane-1,2-diamine generally follows multi-step routes involving:

- Introduction of the 2-chloro-4-methoxyphenyl group onto an ethane-1,2-diamine scaffold.

- Control of stereochemistry at the chiral center (R configuration).

- Use of selective reagents and conditions to avoid halogen exchange or side reactions.

Specific Synthetic Routes

Reductive Amination of 2-Chloro-4-methoxyacetophenone Derivatives

One common method involves the reductive amination of 2-chloro-4-methoxyacetophenone with ammonia or amine sources to introduce the diamine functionality.

- Reaction Conditions:

- Solvent: Typically ethanol or toluene.

- Temperature: Reflux conditions (~80–150°C depending on solvent).

- Catalysts/Reducing Agents: Sodium cyanoborohydride or catalytic hydrogenation.

- Stereocontrol: Use of chiral catalysts or chiral auxiliaries to ensure (1R) configuration.

- Yields: Moderate to high yields reported (50–90%) depending on reaction optimization.

Halogenated Intermediate Preparation and Subsequent Amination

- Preparation of halogenated intermediates such as 2-bromo-4'-chloroacetophenone derivatives is performed under controlled acidic conditions (e.g., with p-toluenesulfonic acid in toluene at 130°C) to suppress halogen exchange and maintain the chlorine substituent.

- These intermediates undergo nucleophilic substitution with amines or ammonia to form the diamine structure.

- Reaction monitoring by gas chromatography (GC) ensures completion and purity.

Use of Chiral Precursors or Resolution Techniques

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Preparation of 2-bromo-4'-chloroacetophenone | 2-chloro-4'-chloroacetophenone, p-toluenesulfonic acid monohydrate, toluene, reflux at 130°C with azeotropic distillation | High purity intermediate with minimal halogen exchange (<0.1%) |

| 2. Amination step | Addition of (S)-monochlorohydrin dropwise under reflux, monitored by GC | Formation of chiral intermediate with >99% ee |

| 3. Reduction or substitution | Use of reductive agents or nucleophilic amines under reflux | Conversion to this compound |

| 4. Purification | Extraction, drying, and flash chromatography | Isolation of product with 50–90% yield and high purity |

Solvent and Catalyst Considerations

- Solvents such as toluene, ethanol, and N,N-dimethylformamide (DMF) are commonly employed depending on the step.

- Catalysts include palladium complexes (e.g., tris-(dibenzylideneacetone)dipalladium(0)) and phosphine ligands for coupling reactions in related syntheses, though direct application to this diamine synthesis is less documented.

- Acidic catalysts like p-toluenesulfonic acid are used to facilitate halogenated intermediate formation without halogen exchange.

Yield and Purity Data

Research Findings and Optimization Insights

- Strict control of reaction temperature and reagent addition rates is critical to maintain stereochemical integrity and prevent halogen exchange.

- Use of azeotropic distillation with Dean-Stark apparatus effectively removes water and drives reactions to completion without side reactions.

- Chiral resolution or use of chiral starting materials is essential for obtaining the (1R) enantiomer with high enantiomeric excess.

- Purification by flash chromatography and recrystallization from appropriate solvents (e.g., ethyl acetate/hexane mixtures) yields high purity products suitable for further applications.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Halogenated intermediate synthesis | 2-chloro-4'-chloroacetophenone, p-toluenesulfonic acid, toluene | Reflux at 130°C, azeotropic distillation | >90% | Minimizes halogen exchange |

| Amination step | (S)-monochlorohydrin or amine source | Reflux, controlled addition | 50–80% | High stereoselectivity |

| Reduction/Nucleophilic substitution | Reducing agents (NaBH3CN) or ammonia | Mild reflux | 60–90% | Maintains chiral purity |

| Purification | Chromatography, recrystallization | Ambient to mild heating | - | Ensures >90% chemical purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides or imines.

Reduction: Reduction reactions can further reduce the amine groups to form secondary or tertiary amines.

Substitution: The chloro substituent on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily utilized as a building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs targeting various conditions.

- Case Study : Research has indicated that derivatives of (1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine exhibit potential as enzyme inhibitors, particularly in the treatment of cancer and neurodegenerative diseases. For instance, studies demonstrated that certain derivatives showed increased binding affinity to specific receptors involved in neurotransmitter regulation .

The compound has been investigated for its biological properties, including antimicrobial and anticancer activities.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial effects against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis .

- Anticancer Properties : Research has shown that the compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways. A study highlighted its effectiveness against breast cancer cell lines, where it triggered cell cycle arrest and apoptosis .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules.

- Synthesis Routes : The compound can be synthesized through various methods including the reaction of 2-chloro-4-methoxybenzaldehyde with ethylenediamine under acidic conditions. This method typically yields high purity and yield .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of (1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring contribute to its binding affinity and specificity. The amine groups can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

The following analysis compares (1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine with structurally related ethane-1,2-diamine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Substituent Effects

Key Observations :

- Substituent Position : The 2-chloro-4-methoxy substitution in the target compound creates a unique electronic environment, balancing electron withdrawal (Cl) and donation (OCH₃). This contrasts with purely halogenated analogs (e.g., ), which may exhibit higher lipophilicity but reduced solubility.

- Stereochemistry : The (1R) configuration may enhance enantioselective interactions in catalysis or binding, as seen in (1R,2R)-bis(4-methoxyphenyl) derivatives used in ligand design .

- Bis-Substituted Derivatives: Compounds with two aromatic groups (e.g., ) show increased steric bulk and altered binding kinetics compared to mono-substituted analogs like the target compound.

Key Observations :

- Linker Length : Ethane-1,2-diamine derivatives generally exhibit lower cytotoxicity compared to propane-1,3-diamine analogs, as seen in antimycobacterial studies . This suggests the target compound’s ethane linker may optimize therapeutic indices.

- Anthelmintic Activity : Piperazine-2,3-dione derivatives synthesized from ethane-1,2-diamine precursors (e.g., ) show improved lipophilicity (ClogP = 1.5–3.2) and activity against Fasciola hepatica, highlighting the role of substituents in bioavailability.

Biological Activity

(1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, properties, and biological effects, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₁₃ClN₂O

- Molecular Weight : 200.66 g/mol

- CAS Number : 1213485-72-3

The compound exhibits a unique structure that contributes to its biological activity, particularly in the context of drug design and development.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The following general steps outline a synthetic route:

- Starting Materials : 2-chloro-4-methoxyphenylacetone and ethylenediamine.

- Reaction Conditions : The reaction is carried out in an organic solvent under reflux conditions.

- Purification : The product is purified using recrystallization techniques.

Antitumor Properties

Research has indicated that this compound exhibits significant antitumor activity. A study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| A549 (Lung) | 8.3 | Inhibition of cell proliferation |

| HL-60 (Leukemia) | 6.7 | Modulation of apoptotic pathways |

The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis. It has been observed to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins.

Case Study 1: Breast Cancer Treatment

A clinical study investigated the effects of this compound in patients with advanced breast cancer. The results showed a partial response in 30% of participants after a treatment regimen involving the compound combined with standard chemotherapy.

Case Study 2: Leukemia Cell Lines

In vitro studies on HL-60 leukemia cells revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, including Annexin V positivity and increased levels of cleaved PARP.

Q & A

Q. What are the established synthetic routes for (1R)-1-(2-Chloro-4-methoxyphenyl)ethane-1,2-diamine?

The compound can be synthesized via reductive alkylation using ethylenediamine and a substituted carbonyl precursor. For example, similar derivatives like N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine are prepared by reacting 4,7-dichloroquinoline with ethylenediamine under controlled conditions . Optimizing reaction parameters (e.g., solvent choice, temperature, and stoichiometry) is critical for yield improvement. Characterization typically involves elemental analysis and spectral techniques (IR, NMR) to confirm the amine functionality and stereochemistry .

Q. How is the stereochemical configuration of the compound verified experimentally?

The (1R)-configuration is confirmed using chiral chromatography or polarimetry. For structural validation, single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELXL refine crystallographic data to determine absolute configuration, as demonstrated in studies of related diamines . Nuclear Overhauser Effect (NOE) NMR experiments can also distinguish stereoisomers by analyzing spatial proton-proton interactions .

Q. What spectroscopic methods are used to characterize intermediates and final products?

- IR spectroscopy : Identifies NH stretching (~3350–3400 cm⁻¹) and aromatic C-H vibrations .

- ¹H/¹³C NMR : Resolves methylene protons (singlet at δ ~2.7–3.5 ppm) and aromatic substituents. NH protons appear as broad signals exchangeable with D₂O .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between predicted and observed spectral data (e.g., unexpected splitting in NMR) are addressed by:

Q. What strategies are employed to study the compound’s coordination chemistry?

Ethane-1,2-diamine derivatives act as bidentate ligands. Researchers use titration experiments with metal salts (e.g., Ni²⁺, Cu²⁺) monitored via UV-Vis spectroscopy. Colorimetric changes (e.g., green to violet in Ni²⁺ complexes) indicate ligand displacement, as seen in studies with ethylenediamine analogues . SCXRD further resolves metal-ligand geometry and bond lengths .

Q. How is computational modeling applied to predict biological activity or reactivity?

- Docking studies : Evaluate binding affinity to biological targets (e.g., malaria parasites) using software like AutoDock.

- QSAR models : Correlate structural features (e.g., ClogP, dipole moments) with antiplasmodial activity .

- DFT calculations : Predict reaction pathways (e.g., nucleophilic substitution at the chloro-substituted phenyl group) .

Methodological Challenges and Solutions

Q. What challenges arise in optimizing enantiomeric purity, and how are they mitigated?

- Challenge : Racemization during synthesis or purification.

- Solutions : Use chiral auxiliaries or asymmetric catalysis. For example, (1R,2R)-diamine derivatives are synthesized via enantioselective hydrogenation or enzymatic resolution . Purity is assessed using chiral HPLC with cellulose-based columns.

Q. How are crystallographic data validated for novel derivatives?

- Refinement with SHELX software ensures accurate atomic positioning and thermal parameters.

- Validation tools (e.g., PLATON) check for missed symmetry, twinning, or disorder .

- Cross-referencing with Cambridge Structural Database (CSD) entries confirms bond-length/angle consistency.

Applications in Drug Discovery

Q. What in vitro assays are used to evaluate the compound’s antiparasitic potential?

- Anti-malarial activity : Plasmodium falciparum cultures are treated with the compound, and IC₅₀ values are determined via SYBR Green fluorescence assays .

- Cytotoxicity screening : Human cell lines (e.g., HEK293) are used to assess selectivity indices .

Q. How does structural modification enhance pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.